Product packaging for Benzyl (3-oxocyclobutyl)carbamate(Cat. No.:CAS No. 130369-36-7)

Benzyl (3-oxocyclobutyl)carbamate

Cat. No.: B173344
CAS No.: 130369-36-7
M. Wt: 219.24 g/mol
InChI Key: PSAMWNBBHLUISE-UHFFFAOYSA-N
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Description

Significance as a Pivotal Intermediate in Organic Synthesis

The primary significance of Benzyl (B1604629) 3-oxocyclobutylcarbamate lies in its role as a pivotal intermediate in the synthesis of more complex and often biologically active molecules. Its structure contains multiple functional groups—a ketone, a carbamate (B1207046), and an aromatic ring—that can be selectively modified. The strained four-membered ring also offers unique pathways for ring-opening and rearrangement reactions, further expanding its synthetic utility.

A notable example of its application is in the synthesis of Abrocitinib, a Janus kinase (JAK1) inhibitor used for the treatment of atopic dermatitis. chemicalbook.comresearchgate.netportico.org In the synthesis of Abrocitinib, Benzyl 3-oxocyclobutylcarbamate serves as a key building block. researchgate.netcheminspire.com The synthesis begins with the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid, followed by treatment with benzyl alcohol to yield Benzyl 3-oxocyclobutylcarbamate. portico.org This intermediate then undergoes a condensation reaction with methylamine (B109427), followed by reduction to introduce the methylamino group to the cyclobutane (B1203170) ring, ultimately leading to the core structure of Abrocitinib. researchgate.netportico.org

The general synthetic utility of Benzyl 3-oxocyclobutylcarbamate includes:

Reduction: The ketone group can be reduced to a hydroxyl group, leading to the formation of cis-Benzyl 3-hydroxycyclobutylcarbamate, another useful intermediate.

Substitution Reactions: The molecule can undergo various substitution reactions to introduce new functional groups.

Scope and Relevance in Advanced Chemical Investigations

The relevance of Benzyl 3-oxocyclobutylcarbamate extends into advanced chemical investigations, particularly in the realm of medicinal chemistry and drug discovery. Its role as a precursor to kinase inhibitors is a primary focus of this research. biorxiv.orgvu.lt Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The cyclobutyl motif present in Benzyl 3-oxocyclobutylcarbamate is a desirable feature in the design of kinase inhibitors. This structural element can provide a specific three-dimensional conformation that allows for potent and selective binding to the ATP-binding site of kinases. nih.gov

The synthesis of Abrocitinib from Benzyl 3-oxocyclobutylcarbamate highlights its direct application in the development of targeted therapies. researchgate.netportico.org The ability to synthesize and modify this intermediate allows chemists to create libraries of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates. The investigation of such intermediates is crucial for the advancement of therapeutic agents targeting specific biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B173344 Benzyl (3-oxocyclobutyl)carbamate CAS No. 130369-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-oxocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAMWNBBHLUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599999
Record name Benzyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-36-7
Record name Benzyl (3-oxocyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Strategies for Benzyl 3 Oxocyclobutylcarbamate

Established Synthetic Routes to the Core Structure

The synthesis of Benzyl (B1604629) 3-oxocyclobutylcarbamate has been approached through several conventional methodologies, with the Curtius rearrangement of 3-oxocyclobutanecarboxylic acid being a prominent and well-documented route. Other classical methods, such as the reaction of 3-oxocyclobutylamine with benzyl chloroformate, also provide viable pathways to the target molecule.

Curtius Rearrangement of 3-Oxocyclobutanecarboxylic Acid

The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids to amines, urethanes, or ureas via an isocyanate intermediate. organic-chemistry.orgwikipedia.orgnih.gov This thermal decomposition of an acyl azide (B81097) offers a reliable pathway to Benzyl 3-oxocyclobutylcarbamate from 3-oxocyclobutanecarboxylic acid. nih.govillinoisstate.edu

A common and effective method for this one-pot conversion involves the use of diphenylphosphoryl azide (DPPA). nih.govnih.gov In this procedure, 3-oxocyclobutanecarboxylic acid is reacted with DPPA in the presence of a base, such as triethylamine, to form an acyl azide intermediate in situ. Upon heating, this intermediate undergoes rearrangement, losing nitrogen gas to form 3-oxocyclobutyl isocyanate. This highly reactive isocyanate is then trapped by benzyl alcohol to yield the desired Benzyl 3-oxocyclobutylcarbamate. nih.gov

Table 1: Key Reagents and Conditions for Curtius Rearrangement

Reagent/ConditionRole
3-Oxocyclobutanecarboxylic AcidStarting material
Diphenylphosphoryl Azide (DPPA)Azide source for acyl azide formation
TriethylamineBase to facilitate the reaction
Benzyl AlcoholNucleophile to trap the isocyanate
TolueneSolvent
Elevated TemperaturePromotes rearrangement of the acyl azide

This method is advantageous as it avoids the isolation of the potentially explosive acyl azide intermediate. nih.gov The reaction proceeds with retention of the stereochemistry of the migrating group. wikipedia.orgnih.gov

Transesterification Approaches Involving 3-Oxocyclobutylcarbamic Acid

While less specifically documented for Benzyl 3-oxocyclobutylcarbamate, transesterification represents a plausible synthetic strategy. This would theoretically involve the reaction of a simple alkyl ester of 3-oxocyclobutylcarbamic acid with benzyl alcohol, catalyzed by an acid, base, or a transition metal complex.

General studies on the transesterification of carbamates have shown that the process is feasible, though it can be influenced by the steric hindrance of the alcohol and the carbamate (B1207046). unive.it For instance, the reaction of methyl carbamates with alcohols in the presence of a strong base can lead to the formation of new carbamates. unive.it

Enzymatic catalysis also presents a green and selective alternative for transesterification. beilstein-journals.orgscielo.br Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the transesterification of various esters with alcohols, including benzyl alcohol. beilstein-journals.orgscielo.br A biocatalytic approach could offer high selectivity and mild reaction conditions for the synthesis of Benzyl 3-oxocyclobutylcarbamate from a corresponding alkyl carbamate.

Other Conventional Synthesis Pathways

A straightforward and conventional method for the synthesis of benzyl carbamates is the reaction of a primary or secondary amine with benzyl chloroformate. wikipedia.org In the context of Benzyl 3-oxocyclobutylcarbamate, this would involve the reaction of 3-oxocyclobutylamine with benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

3-oxocyclobutylamine + Benzyl chloroformate → Benzyl 3-oxocyclobutylcarbamate + HCl

This reaction is typically carried out in a two-phase system or in the presence of an aqueous base like sodium carbonate. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal by hydrogenolysis.

Another related approach is the use of dibenzyl dicarbonate (B1257347) as a Cbz-protecting agent for amines. This reagent is often preferred over benzyl chloroformate as it produces non-acidic byproducts. The reaction of 3-oxocyclobutylamine with dibenzyl dicarbonate would yield Benzyl 3-oxocyclobutylcarbamate under neutral or mildly basic conditions.

Advanced Synthetic Techniques and Reaction Optimization

To enhance the efficiency, safety, and scalability of Benzyl 3-oxocyclobutylcarbamate synthesis, advanced techniques such as continuous flow synthesis and electro-organic synthesis are being explored.

Continuous Flow Synthesis Approaches for Carbamate Formation

Continuous flow chemistry offers significant advantages for reactions involving hazardous intermediates or harsh conditions, such as the Curtius rearrangement. rsc.orgvapourtec.comalmacgroup.com The small reactor volumes and excellent heat and mass transfer in flow systems allow for safer handling of acyl azides and precise control over the reaction temperature and residence time. rsc.orgalmacgroup.com

A continuous flow process for the synthesis of a variety of benzyl carbamates, including the product from 3-oxocyclobutanecarboxylic acid, has been developed. beilstein-journals.orgbeilstein-journals.org This process couples the Curtius rearrangement with a biocatalytic impurity tagging strategy. In this setup, a solution of the carboxylic acid, triethylamine, and benzyl alcohol is mixed with a solution of DPPA and passed through a heated reactor coil to effect the rearrangement and carbamate formation. beilstein-journals.org

To address the challenge of removing excess benzyl alcohol from the product, an immobilized enzyme, Candida antarctica lipase B (CALB), is used in a downstream reactor. The enzyme selectively converts the unreacted benzyl alcohol into an easily separable ester, simplifying the purification of the desired carbamate. beilstein-journals.orgbeilstein-journals.org

Table 2: Parameters for Continuous Flow Curtius Rearrangement

ParameterDescription
Reactor TypeHeated coil reactor
Reagents3-Oxocyclobutanecarboxylic Acid, DPPA, Benzyl Alcohol, Triethylamine
SolventToluene
TemperatureSuperheated to promote rearrangement
Downstream ProcessingImmobilized CALB for impurity tagging

This integrated flow system demonstrates a safe, efficient, and scalable approach to the synthesis of benzyl carbamates. beilstein-journals.orgbeilstein-journals.org

Electro-Organic Synthesis for Derivatization

Electro-organic synthesis provides a powerful and environmentally friendly tool for chemical transformations, often avoiding the need for harsh reagents. researchgate.net In the context of carbamate synthesis, electrochemical methods have been developed for the fixation of carbon dioxide with amines and alkyl halides to form carbamates.

One such approach involves the electrochemical reduction of carbon dioxide in the presence of an amine and a benzyl halide. This three-component reaction can be performed under mild conditions to yield benzyl carbamates. The process is initiated by the electrochemical activation of carbon dioxide.

Another electro-organic strategy applicable to carbamate synthesis is the electrochemical Hofmann rearrangement of amides. This method can generate carbamates from carboxamides on a large scale. The necessary halogen species and base are generated in situ through electrolysis, making it a safer alternative to the classical Hofmann rearrangement which uses stoichiometric amounts of hazardous reagents.

While direct electrochemical synthesis of Benzyl 3-oxocyclobutylcarbamate has not been specifically reported, these general methods for carbamate formation highlight the potential of electro-organic chemistry for the derivatization of the 3-oxocyclobutyl core and the introduction of the benzyl carbamate functionality.

Chemical Transformations and Derivatization Strategies

Benzyl 3-oxocyclobutylcarbamate serves as a versatile intermediate in organic synthesis, amenable to a variety of chemical transformations that allow for the introduction of diverse functional groups and the generation of complex molecular architectures. The reactivity of this compound is primarily centered around three key areas: the cyclobutane (B1203170) ring, the oxo-group, and the benzyl carbamate protecting group. Strategic manipulation of these sites enables the synthesis of a wide array of derivatives.

Functionalization of the Cyclobutane Ring System

The cyclobutane core of Benzyl 3-oxocyclobutylcarbamate is a key target for modification. Functionalization typically occurs via reactions involving the ketone, leading to new substituents on the ring with specific stereochemical orientations.

One of the most important transformations of Benzyl 3-oxocyclobutylcarbamate is reductive amination. This reaction converts the ketone functionality into a secondary amine, a common structural motif in pharmaceutically active compounds. The reaction with methylamine (B109427), for example, yields Benzyl [3-(methylamino)cyclobutyl]carbamate.

The process typically occurs in a one-pot fashion where the ketone first reacts with methylamine to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a hydride-donating reagent. A key feature of this transformation is the generation of stereoisomers, as the newly formed methylamino group can be oriented either cis or trans relative to the existing benzyl carbamate group. The stereochemical outcome is influenced by the choice of reducing agent and reaction conditions, which dictate the facial selectivity of the hydride attack on the planar iminium intermediate. masterorganicchemistry.com

Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation because they are selective for the iminium ion over the ketone, allowing the reaction to be performed efficiently in a single step. masterorganicchemistry.comorganic-chemistry.org The steric bulk of the benzyl carbamate group generally influences the direction of hydride delivery, leading to predictable stereochemical outcomes. The formation of both cis-Benzyl [3-(methylamino)cyclobutyl]carbamate and trans-Benzyl [3-(methylamino)cyclobutyl]carbamate has been documented in the synthesis of various biologically active molecules. chemscene.comcenmed.comfishersci.comsigmaaldrich.com

ParameterDescription
Reactants Benzyl 3-oxocyclobutylcarbamate, Methylamine (or its salt)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)
Solvent Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF), Methanol (B129727) (for NaBH₃CN)
Catalyst Acetic acid (often used to facilitate imine/iminium formation)
Products A mixture of cis- and trans-Benzyl [3-(methylamino)cyclobutyl]carbamate
Mechanism 1. Formation of an intermediate iminium ion from the ketone and amine.2. In situ reduction of the iminium ion by the hydride reagent.

The reduction of the carbonyl group in Benzyl 3-oxocyclobutylcarbamate to a secondary alcohol is a fundamental transformation that introduces a hydroxyl group and creates a new stereocenter. The choice of reducing agent is critical as it affects both reactivity and the stereoselectivity of the product, yielding either cis- or trans-benzyl (3-hydroxycyclobutyl)carbamate.

Sodium Borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. libretexts.org It is generally safe to handle and compatible with protic solvents like methanol and ethanol. In the context of Benzyl 3-oxocyclobutylcarbamate, NaBH₄ reduces the ketone to an alcohol. The stereochemical outcome is governed by the steric environment of the carbonyl group. The hydride nucleophile will preferentially attack from the less sterically hindered face of the cyclobutane ring. The bulky benzyl carbamate substituent typically directs the incoming hydride to the opposite face, leading to a predominance of the trans-alcohol isomer.

Lithium Borohydride (LiBH₄) is a more powerful reducing agent than NaBH₄ but is less reactive than lithium aluminum hydride (LiAlH₄). wikipedia.org Its enhanced reactivity is attributed to the Lewis acidic nature of the Li⁺ cation, which coordinates to the carbonyl oxygen and polarizes the C=O bond, making the carbon more electrophilic. wikipedia.org While NaBH₄ is often sufficient for ketone reduction, LiBH₄ can be advantageous due to its higher solubility in ethers like THF. The stereoselectivity of LiBH₄ reductions can also differ from that of NaBH₄, sometimes offering improved control over the formation of one stereoisomer. electronicsandbooks.com

FeatureSodium Borohydride (NaBH₄)Lithium Borohydride (LiBH₄)
Relative Reactivity MilderStronger
Typical Solvents Methanol, EthanolTetrahydrofuran (THF), Diethyl ether
Selectivity Reduces aldehydes and ketonesReduces aldehydes, ketones, and esters wikipedia.org
Stereoselectivity Governed by steric hindrance; generally yields the thermodynamically more stable alcohol.Can exhibit different and sometimes higher stereoselectivity compared to NaBH₄. electronicsandbooks.com
Handling Relatively stable and easy to handle.More reactive with water; requires anhydrous conditions.

Reactivity of the Oxo-Group within the Cyclobutyl Moiety

The oxo-group is the most reactive site within the Benzyl 3-oxocyclobutylcarbamate molecule for transformations involving nucleophiles. The carbonyl carbon is sp²-hybridized and possesses a significant partial positive charge due to the high electronegativity of the oxygen atom. This electrophilic character makes it susceptible to attack by a wide range of nucleophiles.

The reactions discussed previously, such as reductive amination and hydride reduction, are classic examples of nucleophilic addition to the carbonyl group. In these processes, the nucleophile (an amine or a hydride ion) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate is then protonated or undergoes further reaction to yield the final product.

Beyond these examples, the oxo-group can theoretically participate in other standard ketone reactions, such as:

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond.

Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols.

Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin.

The feasibility of these reactions depends on their compatibility with the benzyl carbamate protecting group. For instance, strongly basic or nucleophilic reagents like Grignard reagents could potentially react with the carbamate functionality.

Modifications and Cleavage of the Benzyl Carbamate Protecting Group

The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its general stability under a variety of reaction conditions. However, it can be selectively removed when desired through several established methodologies. total-synthesis.commasterorganicchemistry.com

Catalytic Hydrogenolysis: This is the most common and often preferred method for Cbz deprotection. The reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). nih.govnacatsoc.org The process is clean, usually high-yielding, and proceeds under neutral conditions. The reaction mechanism involves the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is particularly useful when the molecule contains other functional groups that are sensitive to acidic or basic conditions. However, it is incompatible with functional groups that are also reduced by catalytic hydrogenation, such as alkenes or alkynes.

Acidolysis: The Cbz group can be cleaved under strong acidic conditions. A common reagent for this purpose is hydrogen bromide (HBr) in glacial acetic acid. scispace.comrsc.org The mechanism involves protonation of the carbamate oxygen, followed by a nucleophilic attack of the bromide ion at the benzylic carbon in an Sₙ2-type displacement. This method is effective but is limited to substrates that can tolerate harsh acidic environments.

Nucleophilic Cleavage: More recently, methods employing nucleophiles to cleave the Cbz group have been developed, offering an alternative for substrates that are sensitive to both hydrogenation and strong acids. scientificupdate.com For example, certain thiols can act as nucleophiles, attacking the benzylic carbon to displace the carbamate and yield the deprotected amine. This approach has proven valuable in complex syntheses where functional group compatibility is a major concern. scientificupdate.com

Deprotection MethodReagents and ConditionsMechanismAdvantagesLimitations
Catalytic Hydrogenolysis H₂, Pd/C, in a solvent like MeOH or EtOHReductive cleavage of the C-O benzylic bondMild, neutral conditions; clean byproducts (toluene, CO₂)Incompatible with reducible groups (e.g., alkenes, alkynes, some aryl halides) nacatsoc.org
Acidolysis HBr in Acetic Acid (AcOH)Sₙ2 displacement of the carbamate by bromide on the protonated intermediateFast and effectiveHarsh acidic conditions; not suitable for acid-sensitive molecules scispace.com
Nucleophilic Cleavage Thiol (e.g., 2-mercaptoethanol) with a baseSₙ2 displacement of the carbamate by the thiolate nucleophileUseful for substrates sensitive to reduction or strong acid scientificupdate.comRequires specific nucleophilic reagents and conditions

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving Benzyl 3-oxocyclobutylcarbamate primarily occur at the benzylic carbon of the protecting group, as detailed in the cleavage methods above (Section 2.3.3). In those cases, a nucleophile (e.g., bromide or a thiolate) displaces the carbamate-protected amine.

Direct nucleophilic substitution on the sp³-hybridized carbons of the cyclobutane ring is not a characteristic reaction for this molecule under standard conditions. Such reactions typically require a good leaving group (such as a halide or a sulfonate ester), which is absent on the cyclobutane ring of the parent compound. The high energy of the transition state for Sₙ2 reactions on cyclobutane systems also makes this pathway less favorable compared to reactions at the carbonyl group.

While ring-opening of highly strained or electronically activated cyclobutanes by nucleophiles is known, Benzyl 3-oxocyclobutylcarbamate does not possess the necessary "donor-acceptor" substitution pattern that typically facilitates such reactions. chemistryviews.org Therefore, the chemistry of this intermediate is dominated by nucleophilic additions to the carbonyl and substitutions related to the protecting group, rather than direct substitutions on the cyclobutane ring itself.

Hydrolytic Pathways of the Carbamate Linkage

The carbamate linkage in Benzyl 3-oxocyclobutylcarbamate, while a robust protecting group, is susceptible to cleavage through various hydrolytic pathways. The stability and mechanism of hydrolysis are highly dependent on the pH of the environment. In general, carbamate esters are significantly more stable than their corresponding carbonate esters but can be cleaved under specific acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of carbamates is typically slow. clemson.edu The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by water. For some carbamates, protonation can also occur at the nitrogen atom of the benzimidazolyl moiety, leading to a bimolecular attack of water on the N-protonated substrate. scielo.br However, for many carbamates, acid-catalyzed hydrolysis is not a significant degradation pathway compared to alkaline hydrolysis. clemson.edu

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is a more prevalent pathway for carbamate cleavage. clemson.edu For N-monosubstituted carbamates such as Benzyl 3-oxocyclobutylcarbamate, two primary competing mechanisms are recognized nih.gov:

BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular): This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the ester bond.

E1cB (Elimination, Unimolecular, Conjugate Base): This pathway involves the initial deprotonation of the carbamate nitrogen by a base. The resulting anion then undergoes elimination to form a highly reactive isocyanate intermediate, which is subsequently attacked by water to form an unstable carbamic acid that decarboxylates to yield the amine. nih.gov

Studies have shown that N,N-disubstituted carbamates are generally more stable towards alkaline hydrolysis than singly N-substituted esters like Benzyl 3-oxocyclobutylcarbamate. actachemscand.org

Enzymatic Hydrolysis: Certain enzymes, such as urethanases and other hydrolases, can catalyze the hydrolysis of carbamate bonds. nih.gov These biocatalytic methods offer advantages due to their high specificity and mild reaction conditions, minimizing side reactions. researchgate.net While specific enzymatic hydrolysis of Benzyl 3-oxocyclobutylcarbamate is not widely documented, enzymes like acylases and acetylcholinesterases have been shown to hydrolyze other amino acid carbamates. nih.gov The efficiency of such processes often depends on the substrate specificity of the enzyme. nih.gov

Summary of Hydrolytic Pathways for Carbamate Linkages
ConditionPrimary MechanismDescriptionRelative Rate
Acidic (pH < 6)AAC2-likeProtonation of the carbonyl oxygen followed by nucleophilic attack of water.Slow clemson.edu
Neutral (pH ≈ 7)Neutral Hydrolysis / EnzymaticSlow, water-mediated hydrolysis or specific enzyme-catalyzed cleavage.Very Slow to Moderate
Basic (pH > 8)BAC2 / E1cBDirect nucleophilic attack by OH- (BAC2) or formation of an isocyanate intermediate (E1cB). clemson.edunih.govFast

Fragmentation and Recombination Mechanisms of Carbamate Intermediates

Beyond hydrolysis, the carbamate group and its intermediates can undergo fragmentation and recombination reactions, which are crucial in both synthetic applications and mass spectrometry analysis.

Fragmentation: The fragmentation of benzyl carbamates is often initiated by the cleavage of the bonds adjacent to the nitrogen or oxygen atoms. A key fragmentation pathway for the benzyloxycarbonyl (Cbz) group involves the cleavage of the benzylic C-O bond. This can be induced under various conditions:

Reductive Cleavage (Hydrogenolysis): This is the most common synthetic method for deprotecting Cbz-amines. Using a catalyst like Palladium on carbon (Pd/C) and a hydrogen source, the benzylic C-O bond is cleaved to release toluene, carbon dioxide, and the free amine. masterorganicchemistry.com This process is technically a hydrogenolysis reaction rather than a simple fragmentation.

Mass Spectrometry: In collision-induced dissociation (CID) tandem mass spectrometry, protonated benzylamines and related structures fragment via characteristic pathways. nih.gov For benzyl-derivatized lysyl residues, a notable fragmentation is the heterolytic cleavage of the Cα–N bond, leading to the elimination of a stable benzylic or tropylium (B1234903) carbocation.

Self-Immolative Fragmentation: In certain molecular designs, particularly for prodrugs, the benzyl carbamate moiety can be part of a "self-immolative" linker. Following an initial triggering reaction (e.g., enzymatic reduction of a nitro group on the benzyl ring), the system undergoes spontaneous fragmentation, leading to the release of the protected amine and the formation of a quinone methide intermediate. researchgate.net The rate of this fragmentation can be accelerated by electron-donating substituents on the benzyl ring. researchgate.net

Recombination: Reactive intermediates generated during carbamate reactions can recombine with available nucleophiles. The isocyanate formed during the E1cB hydrolysis pathway is a prime example. This electrophilic species can readily react with:

Alcohols: To form a different carbamate.

Amines: To form a urea (B33335) derivative. organic-chemistry.org

This reactivity is harnessed in various synthetic methodologies, such as the Curtius rearrangement, where an isocyanate intermediate is trapped by an alcohol to form a carbamate. wikipedia.orgorganic-chemistry.org In some cases, undesired side reactions can occur, such as the fragmentation of a desired carbamate followed by the recombination of the resulting benzyl carbamate with a second molecule of isocyanate. beilstein-journals.org

Fragmentation and Recombination Pathways
ProcessKey IntermediateInitiating ConditionOutcome
Fragmentation (Hydrogenolysis)N/A (Concerted)Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.comAmine, CO₂, Toluene
Fragmentation (Mass Spec)Benzylic/Tropylium Cation Collision-Induced DissociationCharged benzyl fragment and neutral amine (or vice versa)
RecombinationIsocyanate nih.govE1cB Hydrolysis, Curtius Rearrangement wikipedia.orgNew carbamates (with alcohols) or ureas (with amines) organic-chemistry.org

Benzyl 3-oxocyclobutylcarbamate as a Versatile Building Block

Benzyl 3-oxocyclobutylcarbamate is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive cyclobutanone (B123998) moiety and a protected amine, making it a strategic precursor for complex molecular architectures, particularly in medicinal chemistry.

Strategic Application in Multi-Step Organic Syntheses

The utility of Benzyl 3-oxocyclobutylcarbamate lies in its capacity to introduce the 3-aminocyclobutanone (B3028992) scaffold into larger molecules. This motif is of significant interest in drug discovery due to the conformational rigidity and three-dimensionality imparted by the cyclobutane ring. nih.govresearchgate.net

A prominent example of its application is in the synthesis of abrocitinib, a Janus kinase 1 (JAK1) inhibitor. chemdad.com In the preparation of this drug, Benzyl 3-oxocyclobutylcarbamate serves as a key starting material, providing the core cyclobutane structure onto which other fragments are elaborated. The synthesis of polysubstituted cyclobutanes is a challenging area of organic chemistry, and the use of pre-functionalized building blocks like this compound offers a streamlined approach. nih.govorganic-chemistry.org Methodologies for creating substituted cyclobutanes often involve cycloadditions or rearrangements, but starting with a functionalized ring allows for more direct and controlled synthetic routes. organic-chemistry.orgnih.gov

Application of Benzyl 3-oxocyclobutylcarbamate in Synthesis
Target Molecule ClassRole of Building BlockExample
Pharmaceutical Active IngredientsProvides the 3-aminocyclobutanone core structure.Abrocitinib chemdad.com
Substituted Cyclobutane DerivativesServes as a precursor for 1,3-disubstituted cyclobutanes.Peptidomimetic cyclobutanones luc.edu
Non-natural Amino AcidsSource of a cyclobutyl amino acid scaffold after modification.Angiotensin (1–7) analogs containing ACCA nih.gov

Utility in Amine Protecting Group Chemistry

The benzyloxycarbonyl (Cbz or Z) group in Benzyl 3-oxocyclobutylcarbamate is one of the most classical and widely used protecting groups for amines in organic synthesis. masterorganicchemistry.com Its function is to temporarily mask the nucleophilicity of the amine, allowing chemical transformations to be performed on other parts of the molecule, such as the ketone group. organic-chemistry.org

The Cbz group exhibits a distinct stability profile that makes it highly valuable in multi-step synthesis. It is notably stable under basic conditions and resistant to many nucleophiles, which allows for orthogonality with other protecting groups. total-synthesis.com For instance, it is stable to the basic conditions used to remove the Fmoc (Fluorenylmethyloxycarbonyl) group, and it is generally more stable to acidic conditions than the Boc (tert-butyloxycarbonyl) group. organic-chemistry.orgorganic-chemistry.org

The primary and most effective method for the deprotection of the Cbz group is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is performed under neutral conditions with hydrogen gas and a palladium catalyst, which is exceptionally mild and tolerant of many other functional groups. masterorganicchemistry.comorganic-chemistry.org

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationStabilityPrimary Deprotection Condition
BenzyloxycarbonylCbz, ZStable to base and mild acid. total-synthesis.comCatalytic Hydrogenolysis (H₂/Pd-C) masterorganicchemistry.comorganic-chemistry.org
tert-ButoxycarbonylBocStable to base and hydrogenation. total-synthesis.comStrong Acid (e.g., TFA, HCl) masterorganicchemistry.comacs.org
FluorenylmethyloxycarbonylFmocStable to acid and hydrogenation.Base (e.g., Piperidine) masterorganicchemistry.com

Mechanistic Studies and Reaction Dynamics of Benzyl 3 Oxocyclobutylcarbamate Transformations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The primary and most widely documented synthetic route to Benzyl (B1604629) 3-oxocyclobutylcarbamate involves the carbamate (B1207046) protection of 3-aminocyclobutanone (B3028992). This reaction is typically achieved by treating 3-aminocyclobutanone with benzyl chloroformate (Cbz-Cl) in the presence of a base. The fundamental mechanism is a nucleophilic acyl substitution.

The reaction initiates with the lone pair of electrons on the nitrogen atom of the 3-aminocyclobutanone acting as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This step forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate product. The base, typically an organic amine like pyridine (B92270) or an inorganic base such as sodium hydroxide (B78521), serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

The efficiency of this synthesis is influenced by several factors, including the choice of solvent and base. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common solvents for this transformation.

ParameterCondition 1Condition 2Effect on Reaction
Base PyridineSodium Hydroxide (aq)Pyridine acts as both a base and a nucleophilic catalyst, potentially accelerating the reaction, but can be more difficult to remove. NaOH is a strong, inexpensive base but its use in an aqueous phase requires a two-phase system or a phase-transfer catalyst.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Both are effective, but DCM is often preferred for its ease of removal and inertness. THF is a more polar aprotic solvent which can enhance reactivity.
Temperature 0 °C to Room TempElevated TempThe reaction is typically run at cooler temperatures to minimize side reactions.

This table provides a summary of common reaction parameters and their general effects on the synthesis of Benzyl 3-oxocyclobutylcarbamate.

An alternative, though less common, pathway is the transesterification of a pre-formed 3-oxocyclobutylcarbamic acid with a benzyl group source, such as benzyl acetate (B1210297), in the presence of an acid catalyst. This method avoids the use of the hazardous reagent benzyl chloroformate.

Stereochemical Control and Selectivity in Derivatization

The cyclobutane (B1203170) ring of Benzyl 3-oxocyclobutylcarbamate is a key structural feature that allows for the synthesis of various stereoisomeric derivatives.

Diastereoselective Synthesis of Cyclobutyl Derivatives

The ketone functional group at the 3-position is a prime site for derivatization, particularly through reduction, which can lead to the formation of cis- and trans-Benzyl 3-hydroxycyclobutylcarbamate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions, a process known as diastereoselective reduction. fiveable.me

The approach of the hydride reagent to the carbonyl carbon can be influenced by the steric bulk of the existing carbamate group.

Sterically demanding reducing agents , such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach from the face opposite to the bulky substituent, leading to a specific diastereomer.

Less hindered reducing agents , like sodium borohydride (B1222165) (NaBH₄), may show lower diastereoselectivity, yielding a mixture of cis and trans isomers. koreascience.kr

The principle is analogous to the Evans-Saksena reduction, where an intramolecular hydride delivery from a boron chelating agent directs the stereochemistry of the reduction of β-hydroxy ketones. wikipedia.org While not a β-hydroxy ketone, the steric and electronic influence of the carbamate group on the cyclobutane ring similarly directs incoming reagents.

Reducing AgentProposed Major DiastereomerRationale
Sodium Borohydride (NaBH₄)Mixture of cis and transSmall, less hindered hydride source, leading to lower facial selectivity.
Lithium Aluminum Hydride (LiAlH₄)Mixture, often favoring transA strong, unselective reducing agent.
L-Selectride®Predominantly cisBulky hydride reagent attacks from the less sterically hindered face, opposite the carbamate group.

This interactive table illustrates the expected diastereomeric outcomes from the reduction of Benzyl 3-oxocyclobutylcarbamate with different reducing agents, based on established principles of stereoselective synthesis.

Enantioselective Approaches to Chiral Benzyl [3-(methylamino)cyclobutyl]carbamate Analogs

The synthesis of specific enantiomers of derivatives, such as the known compound benzyl [cis-3-(methylamino)cyclobutyl]carbamate, requires asymmetric synthesis strategies. nih.gov These methods introduce chirality in a controlled manner.

Key enantioselective strategies include:

Use of Chiral Starting Materials: Beginning the synthesis with an enantiomerically pure precursor to 3-aminocyclobutanone.

Chiral Catalysts: Employing a chiral catalyst that facilitates the formation of one enantiomer over the other. Organocatalysis, for instance, has been successfully used for the enantioselective synthesis of related α-aminocyclobutanones.

Biocatalysis: Utilizing enzymes, which are inherently chiral, to catalyze reactions with high stereoselectivity. For example, engineered myoglobin (B1173299) variants have been used for the asymmetric N-H carbene insertion to produce chiral amines.

Investigation of Reaction Intermediates and Transition States

A thorough understanding of a reaction's mechanism involves studying the transient species that are formed, namely reaction intermediates and transition states.

In the primary synthesis of Benzyl 3-oxocyclobutylcarbamate via nucleophilic acyl substitution, a tetrahedral intermediate is formed when the amine attacks the carbonyl carbon of benzyl chloroformate. This intermediate is higher in energy than the reactants and products but resides in a local energy minimum.

Transition states , by contrast, represent the highest energy point along a reaction coordinate and cannot be isolated. researchgate.netwgtn.ac.nz Their structures are often modeled using computational methods like Density Functional Theory (DFT). acs.orgresearchgate.netbeilstein-journals.org For instance, in the hydrolysis of related benzyl chlorides, the nature of the transition state can shift between a more Sₙ1-like character (with significant carbocationic charge buildup on the benzylic carbon) and a more Sₙ2-like character, depending on the electronic nature of substituents.

In reactions involving the cyclobutane ring itself, such as ring-opening or rearrangement, biradical intermediates have been proposed. arxiv.org Computational studies on the thermal decomposition of cyclobutane suggest that the reaction proceeds through a tetramethylene biradical intermediate. arxiv.org Similarly, DFT calculations have been used to explore the potential energy surfaces of cyclobutane ring repair mechanisms, identifying transient intermediates and their spectroscopic signatures. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

When multiple reaction pathways are possible, the distribution of products can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures or with short reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, where reactions are reversible, the major product is the most stable one, as the system reaches equilibrium. libretexts.orgmasterorganicchemistry.com

For transformations involving the benzyl group of Benzyl 3-oxocyclobutylcarbamate, there can be competition between reactions at the benzylic C-H bonds and the aromatic ring. Studies on related cationic platinum(II) complexes have shown that C-H bond activation at the benzylic position is often kinetically competitive with activation at the aromatic positions. nih.gov However, the product resulting from benzylic activation is frequently the thermodynamically more stable product. nih.gov This preference is attributed to the formation of stable η³-benzyl structures. nih.gov

Control TypeFavored Product SiteRationale
Kinetic Aromatic or BenzylicThe activation energies for reaction at either site can be competitive, depending on the specific reagents and conditions. nih.gov
Thermodynamic BenzylicThe product resulting from modification at the benzylic position is often more stable, leading to its prevalence under equilibrium conditions. nih.gov

This table summarizes the principles of kinetic versus thermodynamic control as they may apply to reactions of Benzyl 3-oxocyclobutylcarbamate.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of Benzyl (B1604629) 3-oxocyclobutylcarbamate by providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of Benzyl 3-oxocyclobutylcarbamate reveals distinct signals corresponding to the different types of protons within the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.28-7.35 ppm. The two protons of the benzylic methylene (B1212753) group (OCH₂) resonate as a singlet at approximately δ 5.10 ppm. The protons on the cyclobutane (B1203170) ring exhibit complex splitting patterns. The methine proton adjacent to the nitrogen atom (CH-N) is observed as a multiplet around δ 3.85-3.90 ppm. The methylene protons of the cyclobutane ring appear as multiplets in the regions of δ 2.20-2.30 ppm and δ 2.70-2.80 ppm.

Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons
Aromatic (Ar-H)7.28-7.35Multiplet5H
Benzylic (OCH₂)5.10Singlet2H
Cyclobutane (CH-N)3.85-3.90Multiplet1H
Cyclobutane (CH₂)2.70-2.80Multiplet2H
Cyclobutane (CH₂)2.20-2.30Multiplet2H
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

In ¹³C NMR spectroscopy, the carbonyl carbon of the carbamate (B1207046) group is a key diagnostic peak, typically resonating around δ 155 ppm. The carbons of the aromatic ring show signals in the region of δ 127-139 ppm. The benzylic carbon (OCH₂) appears at a distinct chemical shift, and the carbons of the cyclobutane ring, including the ketone carbonyl, have characteristic resonances that confirm the cyclic structure.

Carbon Type Approximate Chemical Shift (δ, ppm)
Carbamate Carbonyl (C=O)~155
Aromatic Carbons (C)~139
Aromatic Carbons (CH)~128
Benzylic Carbon (OCH₂)(Specific data not available in search results)
Cyclobutane Ketone Carbonyl (C=O)(Specific data not available in search results)
Cyclobutane Methine Carbon (CH-N)(Specific data not available in search results)
Cyclobutane Methylene Carbons (CH₂)(Specific data not available in search results)
Note: The table is based on typical chemical shift ranges and available data. Precise values require experimental determination.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are crucial for identifying the functional groups present in Benzyl 3-oxocyclobutylcarbamate.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy provides a molecular fingerprint of Benzyl 3-oxocyclobutylcarbamate by detecting the vibrational frequencies of its bonds. A key absorption band is observed for the N-H group of the carbamate at approximately 3350 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone in the cyclobutane ring is typically found around 1720 cm⁻¹. The carbamate carbonyl stretching frequency is also expected in this region, often overlapping with the ketone peak.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching3350
C=O (Ketone)Stretching1720
C=O (Carbamate)StretchingTypically 1680-1720
N-H (Carbamate)Bending~1520
C-O (Carbamate)StretchingTypically 1000-1300
Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of Benzyl 3-oxocyclobutylcarbamate, allowing for both its quantification and structural confirmation. In LC-MS analysis, the compound is first separated from any impurities on a chromatography column, often a reversed-phase C18 column. It then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For Benzyl 3-oxocyclobutylcarbamate, which has a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , a prominent ion observed in the mass spectrum is the protonated molecule [M+H]⁺ at m/z 219.0895. chemscene.com This high-resolution mass spectrometry (HRMS) data provides strong evidence for the elemental composition of the molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing characteristic losses of fragments such as the benzyl group or parts of the cyclobutane ring. nih.gov

Parameter Value/Description
Molecular Formula C₁₂H₁₃NO₃ chemscene.com
Molecular Weight 219.24 g/mol chemscene.com
Ionization Technique Electrospray Ionization (ESI) nih.gov
Observed Ion (HRMS) [M+H]⁺
Calculated m/z for [M+H]⁺ 219.0895

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular conformation and stereochemistry. While specific crystallographic data for Benzyl 3-oxocyclobutylcarbamate is not publicly available, analysis of closely related derivatives illustrates the power of this technique.

For instance, the crystal structure of a bicyclic derivative, benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, has been determined, offering insights into the solid-state conformation of a constrained carbamate system. researchgate.netnih.gov In such an analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are inferred. nih.gov

The data obtained from such an experiment is comprehensive, defining the crystal system, space group, and unit cell dimensions. The refinement of the structural model leads to precise atomic coordinates and allows for the calculation of all intramolecular geometric parameters. In the case of the aforementioned bicyclic derivative, the analysis revealed a monoclinic crystal system and provided detailed bond measurements. nih.gov This level of detail is indispensable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

Table 1: Representative Crystallographic Data for a Derivative, Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate nih.gov

ParameterValue
Empirical Formula C₁₃H₁₃NO₄
Formula Weight 247.24
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 11.212 (2) Åb = 8.8943 (16) Åc = 12.258 (2) Åβ = 105.345 (2)°
Volume 1178.8 (4) ų
Z (Molecules/Unit Cell) 4
Radiation Type Mo Kα (λ = 0.71073 Å)
Temperature 90 K
Final R-factor R[F² > 2σ(F²)] = 0.027

This data is for a related derivative and serves to illustrate the type of information obtained via X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic methods are fundamental tools for separating components of a mixture, making them essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used in organic synthesis. researchgate.netnih.gov For a reaction producing Benzyl 3-oxocyclobutylcarbamate, such as the coupling of 3-aminocyclobutanone (B3028992) with benzyl chloroformate, TLC can be used to track the consumption of the starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted on a TLC plate, which typically consists of a thin layer of silica (B1680970) gel on a solid backing. ijpsr.com The plate is then developed in a sealed chamber containing a suitable mobile phase.

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. acs.org Less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the silica gel and have lower Rƒ values. The spots can be visualized under UV light (typically at 254 nm) or by using a chemical stain. ijpsr.comacs.org By comparing the spots from the reaction mixture to those of the starting materials, a chemist can qualitatively determine the reaction's progress.

Table 2: Typical Conditions for Thin Layer Chromatography (TLC) Analysis

ParameterDescriptionExample
Stationary Phase The solid adsorbent layer.Silica gel 60 F₂₅₄ pre-coated plates. ijpsr.com
Mobile Phase The solvent or solvent mixture that moves up the plate.Ethyl acetate (B1210297) / Methanol (B129727) (9:1 v/v). ijpsr.com
Application Spotting of starting material, co-spot, and reaction mixture.Monitoring conversion of starting materials to product.
Visualization Method used to see the separated compound spots.UV light (254 nm) or chemical stain (e.g., potassium permanganate). acs.org

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is used for the quantitative assessment of purity. For Benzyl 3-oxocyclobutylcarbamate, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18-modified silica column), and the mobile phase is a more polar solvent mixture, often consisting of acetonitrile (B52724) and water. A gradient is typically run where the composition of the mobile phase is changed over time to achieve effective separation. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial samples of Benzyl 3-oxocyclobutylcarbamate are often certified to be ≥95% pure by this method. chemscene.com

Table 3: Representative Conditions for High-Performance Liquid Chromatography (HPLC)

ParameterDescriptionExample
Stationary Phase The material inside the chromatography column.Reverse-phase C18 silica gel column.
Mobile Phase The solvent pumped through the column.A gradient of acetonitrile and water.
Detection The method used to detect compounds as they elute.UV Detector.
Application Purpose of the analysis.Quantitative purity assessment (>95%). chemscene.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the intricate details of molecular structures and their inherent reactivity. For Benzyl (B1604629) 3-oxocyclobutylcarbamate, these calculations offer a window into its electronic landscape.

Density Functional Theory (DFT) Studies on Ground State Geometries

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting its chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. scirp.org For similar carbamate (B1207046) compounds, these molecular orbital energies have been calculated using DFT, providing insights into their kinetic stability and reactivity. scirp.orgepstem.netnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For carbamates, molecular modeling is employed to predict their geometric structures and physicochemical parameters. scirp.orgresearchgate.net The process typically begins with an initial structure that is then optimized using methods like the semi-empirical PM3, followed by more accurate ab initio Hartree-Fock (HF) or DFT calculations. scirp.orgscirp.org These optimized structures are crucial for further analysis, including the prediction of vibrational frequencies (IR spectra) and other molecular properties. scirp.orgresearchgate.net

Advanced Electronic Structure Analyses

To gain a more profound understanding of the electronic characteristics of Benzyl 3-oxocyclobutylcarbamate, advanced analytical methods are employed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.depnrjournal.comwisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction. For instance, in related compounds, NBO analysis has been used to investigate the stabilization energies arising from electron delocalization, which significantly influences the molecule's stability and reactivity. nih.govpnrjournal.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green areas represent neutral potential. nih.gov For analogous molecular systems, MEP maps have been calculated at the same level of theory as the geometry optimization to identify the most reactive parts of the molecule. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Preferences

The prediction of spectroscopic parameters and the elucidation of conformational preferences are cornerstones of computational analysis in organic chemistry. For Benzyl 3-oxocyclobutylcarbamate, these investigations would typically employ a range of theoretical methods to understand its structural and electronic properties.

Spectroscopic Parameters:

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are instrumental in predicting vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. scirp.orgresearchgate.net For a molecule like Benzyl 3-oxocyclobutylcarbamate, key vibrational modes would include the N-H stretch, C=O stretches of the carbamate and the cyclobutanone (B123998), and various C-N and C-O bond vibrations.

Computational models are optimized to find the lowest energy structure, and then vibrational frequency calculations are performed. scirp.orgresearchgate.net Different functionals (e.g., B3LYP, PBEPBE) and basis sets (e.g., 6-31+G(d), 6-311+G(d,p)) can be employed to achieve results that correlate well with experimental data. scirp.orgscirp.org Studies on similar carbamates have shown that the HF method can sometimes provide the lowest error when comparing computed frequencies to experimental values. scirp.org The calculated frequencies are often scaled by appropriate factors to correct for anharmonicity and other systematic errors inherent in the computational methods. scirp.org

Table 1: Illustrative Predicted Vibrational Frequencies for Benzyl 3-oxocyclobutylcarbamate

Functional GroupVibrational ModePredicted Frequency (cm⁻¹) (Hypothetical)
N-HStretching3450
C=O (Carbamate)Stretching1720
C=O (Cyclobutanone)Stretching1785
C-NStretching1250
Aromatic C-HStretching3050-3100

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Conformational Preferences:

The flexibility of the benzyl and cyclobutyl groups allows for multiple low-energy conformations of Benzyl 3-oxocyclobutylcarbamate. Understanding these preferences is crucial as they can influence the molecule's reactivity and biological activity. Conformational analysis can be performed using molecular mechanics (MM) calculations, which are computationally less expensive, or more accurate but demanding DFT methods. nih.gov

For the benzyl group, rotation around the C-O bond can lead to different orientations relative to the carbamate functionality. Similarly, the cyclobutyl ring can exist in puckered conformations. Computational methods can map the potential energy surface by systematically changing key dihedral angles and identifying the energy minima, which correspond to the most stable conformers. nih.gov In related benzyl-containing compounds, it has been found that the heterocyclic rings often prefer a half-chair conformation with phenyl groups in pseudo-equatorial positions to minimize steric hindrance. nih.gov

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is not only a tool for analysis but also for creative design. It enables the in silico design of novel derivatives of Benzyl 3-oxocyclobutylcarbamate with potentially enhanced properties and the exploration of efficient synthetic routes.

Design of Novel Derivatives:

The design of new molecules often starts with a known structure, like Benzyl 3-oxocyclobutylcarbamate, and aims to modify it to improve a specific property, such as biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a key computational approach in this area. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can be used to build a model that correlates the 3D structural features of a series of molecules with their biological activity.

For instance, a hypothetical CoMFA study on derivatives of Benzyl 3-oxocyclobutylcarbamate could reveal that bulky substituents on the benzyl ring are favorable for activity, while certain substitutions on the cyclobutyl ring might be detrimental. scribd.com This information would then guide the design of new derivatives with a higher probability of success.

Table 2: Illustrative QSAR Model for Hypothetical Benzyl 3-oxocyclobutylcarbamate Derivatives

Model ParameterValue (Hypothetical)Description
0.65Cross-validated correlation coefficient, indicating good predictive ability.
0.92Non-cross-validated correlation coefficient, showing a good fit of the model.
Steric Contribution60%Indicates that the steric field is a major determinant of activity.
Electrostatic Contribution40%Indicates the importance of the electrostatic field for activity.

Note: This table illustrates the type of data generated from a CoMFA study. The values are hypothetical and would be derived from the analysis of a dataset of compounds with known biological activities.

Design of Reaction Pathways:

Computational tools can also aid in the design of efficient synthetic pathways to Benzyl 3-oxocyclobutylcarbamate and its derivatives. Retrosynthesis software can propose disconnections of the target molecule to identify potential starting materials and reaction steps. nih.govnih.gov These programs often leverage large databases of known chemical reactions. nih.govnih.gov

Furthermore, computational methods can be used to study the mechanisms of proposed reaction steps. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energy and reaction thermodynamics. This can help in selecting the most favorable reaction conditions and avoiding unwanted side reactions. For complex multi-step syntheses, this can save significant time and resources in the laboratory.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Environmentally Benign Synthesis Protocols

The current synthesis of benzyl (B1604629) 3-oxocyclobutylcarbamate often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research will prioritize the development of green and sustainable synthetic routes. This includes the exploration of:

Catalytic Systems: Utilizing efficient and recyclable catalysts, such as organocatalysts or biocatalysts, can minimize waste and improve atom economy. acs.orgmdpi.comresearchgate.net The use of copper-based catalysts in conjunction with bio-based ionic liquids has already shown promise in producing carbamates with high purity while avoiding traditional column chromatography. bohrium.com

Alternative Reagents: Replacing hazardous reagents like phosgene (B1210022) derivatives with greener alternatives such as carbon dioxide (CO2) is a key area of focus. bohrium.comrsc.orgrsc.org Electrochemical methods that fix CO2 into the carbamate (B1207046) structure are also being investigated as an environmentally friendly approach. rsc.org

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, leading to higher yields, reduced side reactions, and improved safety. This technology is a promising avenue for the industrial-scale production of benzyl 3-oxocyclobutylcarbamate and its derivatives.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional SynthesisGreen Synthesis
Reagents Often involves hazardous materials like phosgene derivatives. mdpi.comUtilizes CO2, alcohols, and amines. rsc.org
Catalysts May use stoichiometric amounts of reagents.Employs recyclable catalysts (e.g., Cu2O, ionic liquids). bohrium.com
Solvents Often uses chlorinated solvents.Prefers greener solvents or solvent-free conditions. acs.org
Purification Frequently requires column chromatography. bohrium.comAims for chromatography-free purification. bohrium.com
Atom Economy Can be lower due to byproducts.Higher, with some routes being 100% atom-economical. bohrium.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The strained four-membered ring of benzyl 3-oxocyclobutylcarbamate imparts unique reactivity that is ripe for exploration. Future studies will likely focus on:

Ring-Opening and Ring-Expansion Reactions: The inherent ring strain can be harnessed to drive selective ring-opening or expansion reactions, providing access to a diverse range of linear and larger cyclic structures. mdpi.comunica.it For example, oxidative rearrangement of similar N,O-ketals derived from cyclobutanones can lead to the formation of pyrrolidone derivatives. jst.go.jp

Photocatalysis and Electrochemistry: These modern synthetic tools can unlock novel reaction pathways that are not accessible through traditional thermal methods. rsc.orgbohrium.com For instance, photoredox catalysis has been used for the ring-opening allylation of cyclobutanone (B123998) oximes. rsc.org

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot can significantly improve synthetic efficiency and reduce waste. The unique functionality of benzyl 3-oxocyclobutylcarbamate makes it an ideal candidate for the development of such elegant and complex transformations.

Rational Design of Highly Selective and Potent Derivatives for Therapeutic Applications

The benzyl 3-oxocyclobutylcarbamate scaffold is a valuable starting point for the development of new therapeutic agents. google.comgoogle.com Rational drug design strategies will be crucial in creating derivatives with enhanced potency and selectivity. Key areas of investigation include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of benzyl 3-oxocyclobutylcarbamate and evaluating the biological activity of the resulting derivatives will provide a detailed understanding of the structural features required for optimal therapeutic effect. nih.govmdpi.comresearchgate.net

Target-Based Design: By identifying specific biological targets, such as enzymes or receptors, researchers can design and synthesize derivatives that bind with high affinity and selectivity, leading to more effective and less toxic drugs. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles and reduced side effects. googleapis.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activity, toxicity, and synthetic accessibility of novel compounds, thereby accelerating the discovery process. acs.orgacs.org

Retrosynthetic Analysis: AI-powered tools can assist chemists in designing the most efficient and cost-effective synthetic routes to target molecules. nih.gov

Automated Synthesis: The integration of AI with robotic platforms can enable the automated synthesis and screening of large libraries of compounds, significantly increasing the throughput of the drug discovery pipeline. nih.gov A generative AI design engine, REINVENT, has already been successfully combined with structure-based design to discover potent carbamate inhibitors. acs.orgdigitellinc.com

Multi-Omics Approaches in Elucidating Biological Interactions of Derived Compounds

To fully understand the therapeutic potential and mechanism of action of compounds derived from benzyl 3-oxocyclobutylcarbamate, a systems-level approach is necessary. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful platform for this purpose. researchgate.net

Target Identification and Validation: By analyzing the global changes in a biological system upon treatment with a compound, multi-omics can help identify the primary molecular targets and pathways that are affected. nih.govmit.edu

Mechanism of Action Studies: This integrated approach can provide a comprehensive picture of how a compound exerts its therapeutic effects, including off-target effects and potential mechanisms of resistance. nih.gov

Biomarker Discovery: Multi-omics data can be used to identify biomarkers that can predict a patient's response to a particular drug, paving the way for personalized medicine. mdpi.com

The application of multi-omics has been demonstrated in studying the effects of various compounds on different biological systems, such as the investigation of an anti-tubercular fatty acid analog in Mycobacterium smegmatis and freshness estimation in sea bass. nih.govmdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Benzyl 3-oxocyclobutylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between a cyclobutyl ketone derivative and a benzyl carbamate precursor. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions at 0–25°C can yield the target compound. Reaction efficiency is optimized by controlling stoichiometry (1:1.2 molar ratio of ketone to carbamate), using catalysts like DMAP (5 mol%), and maintaining inert atmospheres to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What analytical techniques are essential for characterizing Benzyl 3-oxocyclobutylcarbamate?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclobutyl ring geometry and carbamate linkage (e.g., carbonyl resonance at ~155 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ calculated for C12_{12}H13_{13}NO3_3: 219.0895).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%).
  • IR Spectroscopy : Stretching frequencies for carbonyl (1720 cm1^{-1}) and carbamate NH (3350 cm1^{-1}) .

Q. What safety precautions are necessary when handling Benzyl 3-oxocyclobutylcarbamate?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; if exposed, rinse with water for 15 minutes and seek medical attention. Store in airtight containers under dry, inert conditions (argon atmosphere) at 2–8°C. Monitor for electrostatic discharge risks during transfer .

Advanced Research Questions

Q. How does the 3-oxocyclobutyl moiety influence the compound's reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The strained cyclobutyl ring increases reactivity due to angle strain (~90° bond angles). The ketone group enhances electrophilicity, making it susceptible to nucleophilic attack (e.g., Grignard reagents). Computational studies (DFT) show localized LUMO orbitals at the carbonyl, directing regioselectivity. Kinetic studies using stopped-flow techniques can quantify reaction rates with nucleophiles like amines .

Q. What computational methods are suitable for modeling the electronic structure of Benzyl 3-oxocyclobutylcarbamate?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts electronic properties. Key parameters include:

  • Ionization Energy : ~8.5 eV (comparable to benzyl radical derivatives).
  • Electron Affinity : -0.3 eV, indicating moderate electron-accepting capacity.
  • HOMO-LUMO Gap : 5.2 eV, suggesting stability under ambient conditions.
    Software: Gaussian 16 or ORCA, validated against experimental UV-Vis and cyclic voltammetry data .

Q. How should stability studies be designed to assess degradation under various conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC.
  • Hydrolytic Stability : Expose to pH 2, 7, and 12 buffers at 25°C; quantify degradation products (e.g., cyclobutanol) by LC-MS.
  • Photostability : Use ICH Q1B guidelines (UV light, 1.2 million lux·hours).
    Data analysis: Apply Arrhenius kinetics to predict shelf-life .

Q. What are the potential applications of Benzyl 3-oxocyclobutylcarbamate in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for:

  • Peptide Mimetics : Incorporation into cyclobutane-based scaffolds via solid-phase synthesis (e.g., Fmoc-strategy).
  • PROTACs : Conjugation to E3 ligase ligands for targeted protein degradation.
  • Kinase Inhibitors : Cyclobutyl ketone acts as a warhead for covalent binding to cysteine residues.
    Validate bioactivity using SPR (binding affinity) and cell-based assays (IC50_{50} determination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.